BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical and chemical properties of 3-
Bromoimidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026
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3-Bromoimidazo[1,2-a]pyridine-6-
Compound Name:
carbaldehyde

cat. No.: B1525761

An In-Depth Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde: Properties,
Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Bromoimidazo[1,2-a]pyridine-
6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and
synthetic organic chemistry. The imidazo[1,2-a]pyridine core is a recognized "privileged
scaffold" found in numerous biologically active molecules. This document details the
compound's physical and chemical properties, spectroscopic profile, and inherent reactivity. It
serves as a critical resource for researchers, chemists, and drug development professionals,
offering insights into its synthetic utility as a versatile building block, particularly in the
development of novel therapeutic agents.

Introduction: The Significance of the Imidazo[1,2-
a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that constitutes the core
structure of many commercially available drugs and clinical candidates. Its rigid, planar
structure and ability to engage in various non-covalent interactions make it an ideal scaffold for
designing molecules that target a wide range of biological entities. Derivatives have
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demonstrated diverse pharmacological activities, including anticancer, antimicrobial, anti-
inflammatory, and antiviral properties[1][2][3].

3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde is a strategically functionalized derivative
designed for maximum synthetic versatility. The molecule possesses two key reactive handles:

e A Bromine Atom at the C-3 Position: This site is highly amenable to modern cross-coupling
reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, and other diverse
substituents.

o A Carbaldehyde Group at the C-6 Position: This electrophilic center is a classic functional
group for a vast array of chemical transformations, including nucleophilic additions, reductive
aminations, and condensations.

This dual functionality makes the compound an invaluable intermediate, enabling the rapid
generation of molecular libraries for high-throughput screening and structure-activity
relationship (SAR) studies[4][5].

Physicochemical and Computed Properties

The fundamental properties of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde are
summarized below. While experimental data for this specific isomer is not widely published, the
following table includes data for the closely related isomer, 6-Bromoimidazo[1,2-a]pyridine-2-
carbaldehyde, and other computed values to provide a reliable profile.
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Property Value Source
3-Bromoimidazo[1,2-
IUPAC Name o
a]pyridine-6-carbaldehyde
Molecular Formula CsHsBrN20 [6]
Molecular Weight 225.04 g/mol [6]
Monoisotopic Mass 223.95853 Da [6]

944825-33-8 (for this specific

isomer)

CAS Number

Expected to be a solid (e.g.,
Appearance [7]
yellow powder)

Topological Polar Surface Area

34.4 Az [6]

(TPSA)
XLogP3 (Computed) 2.2 [6]
Hydrogen Bond Donor Count 0 [6]
Hydrogen Bond Acceptor

yarog p 5 [6]
Count
Rotatable Bond Count 1 [6]

Note: Some properties are based on the isomeric compound 6-Bromoimidazo[1,2-a]pyridine-2-
carbaldehyde (CAS 885276-09-5) due to data availability.

Spectroscopic Profile: Characterization and
Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-
Bromoimidazo[1,2-a]pyridine-6-carbaldehyde. Below is a guide to the expected spectral
features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 'H NMR: The proton NMR spectrum is the most direct method for structural confirmation.
Key expected signals include:

o Aldehydic Proton (-CHO): A distinct singlet in the downfield region, typically between § 9.8
and 10.1 ppm.

o Imidazo[1,2-a]pyridine Ring Protons: The aromatic protons on the fused ring system will
appear as multiplets or distinct doublets and singlets between & 7.0 and 9.5 ppm. The
specific coupling patterns and chemical shifts are sensitive to the substitution pattern. For
instance, the proton at the C-5 position, adjacent to the electron-donating nitrogen, is often
the most deshielded.

¢ 13C NMR: The carbon spectrum provides information on the carbon framework.
o Carbonyl Carbon (C=0): A signal in the highly deshielded region of & 179-185 ppm.[8]

o Aromatic and Heterocyclic Carbons: Multiple signals between d 110 and 160 ppm. The
carbon atom bearing the bromine (C-3) will have its chemical shift influenced by the
halogen's inductive effect.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.

o Carbonyl Stretch (C=0): A strong, sharp absorption band is expected in the region of 1660-
1700 cm~1. The conjugation with the aromatic ring system typically lowers the frequency
compared to a simple aliphatic aldehyde.

e Aromatic C-H Stretch: Signals appearing just above 3000 cm~1,

e C=C and C=N Stretches: Multiple bands in the 1450-1650 cm~1 fingerprint region,
characteristic of the fused aromatic system.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.
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e Molecular lon Peak (M*): The spectrum will show a characteristic pair of peaks for the
molecular ion due to the natural isotopic abundance of bromine (°Br and 8!Br are in an
approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 224 and 226.

o Fragmentation: Common fragmentation patterns may include the loss of the formyl radical (-
CHO) or the bromine atom.

Chemical Properties and Synthetic Reactivity

The synthetic utility of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde stems from its two
orthogonal reactive sites, which can be addressed selectively or in sequence to build molecular
complexity.[4]
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Caption: Dual reactivity of the title compound.
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Reactions at the Bromine (C-3)

The bromine atom on the electron-rich imidazo[1,2-a]pyridine ring is an excellent leaving group
for palladium-catalyzed cross-coupling reactions. This is the primary strategy for introducing
carbon-carbon and carbon-heteroatom bonds at this position.

e Suzuki Coupling: Reaction with boronic acids or esters to form biaryl or vinyl structures.
e Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

e Buchwald-Hartwig Amination: Reaction with amines or alcohols to form C-N or C-O bonds,
respectively.

o Heck Coupling: Reaction with alkenes.

Reactions at the Carbaldehyde (C-6)

The aldehyde group is a versatile electrophile.

Nucleophilic Addition: Reacts with Grignard reagents or organolithiums to form secondary
alcohols, which can be further oxidized or modified.

¢ Reductive Amination: A two-step or one-pot reaction with a primary or secondary amine,
followed by reduction (e.g., with NaBH3CN), to form new amine derivatives. This is a
cornerstone of medicinal chemistry for library synthesis.

» Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

o Condensation Reactions: Undergoes base-catalyzed condensation with active methylene
compounds (e.g., malonates in the Knoevenagel condensation) or ketones (Claisen-Schmidt
condensation) to form a,-unsaturated systems.[9]

Synthesis and Manufacturing

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of a 2-
aminopyridine with an a-halocarbonyl compound. For 3-Bromoimidazo[1,2-a]pyridine-6-
carbaldehyde, a plausible synthetic route involves the reaction of 2-amino-5-formylpyridine
with a suitable three-carbon, bromine-containing building block under cyclization conditions.
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Efficient, one-pot, and microwave-assisted syntheses have been developed for this class of
compounds to improve yields and reduce reaction times.[7][10]
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Caption: General synthetic workflow.

Applications in Research and Drug Development

This compound is primarily used as a versatile intermediate in the synthesis of more complex
molecules for biological evaluation.

o Anticancer Research: The imidazo[1,2-a]pyridine scaffold is present in molecules designed
to target various cancer-related pathways. This building block allows for the systematic
modification of substituents at the C-3 and C-6 positions to optimize potency and selectivity
against cancer cell lines.[1]
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e Antimicrobial Agents: Derivatives have been explored for their potential as antibacterial and
antifungal agents.[4] The ability to generate diverse libraries from this starting material is
crucial for discovering new leads against resistant microbial strains.[9]

o Biochemical Probes: It can be used to synthesize specific molecules for biochemical assays,
such as kinase inhibitors or fluorescent probes, by attaching appropriate functional groups.
[11]

Experimental Protocol: NMR Sample Preparation

and Analysis

This protocol outlines a self-validating system for the characterization of 3-Bromoimidazo[1,2-
a]pyridine-6-carbaldehyde using *H NMR.

Objective: To obtain a high-resolution H NMR spectrum to confirm the structural identity and
assess the purity of the compound.

Materials:

3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde sample (5-10 mg)

Deuterated solvent (e.g., DMSO-de or CDCI3)

NMR tube (5 mm, high precision)

Pasteur pipette

Vortex mixer

Procedure:

o Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a
clean, dry vial.

e Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, as imidazopyridines often show good solubility). The choice of solvent is critical; if
the compound is not fully soluble, the spectrum will be of poor quality.
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» Dissolution: Gently vortex the vial until the sample is completely dissolved. A clear,
particulate-free solution is required.

o Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR
tube.

e Instrument Setup:
o Insert the tube into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity. This is validated by a sharp,
symmetrical solvent peak.

e Spectrum Acquisition:
o Acquire a standard *H NMR spectrum (e.g., 16-32 scans).
o Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
o Data Processing and Validation:
o Apply Fourier transformation, phase correction, and baseline correction to the raw data.

o Validation Check 1 (Internal Standard): Reference the spectrum using the residual solvent
peak (e.g., DMSO at & 2.50 ppm).

o Validation Check 2 (Signal Identification):

» Confirm the presence of the aldehyde singlet between 4 9.8-10.1 ppm. Its integration
should correspond to 1 proton.

» |dentify the aromatic protons in the & 7.0-9.5 ppm region. The integration of this region
should sum to the expected number of protons on the ring system.

» Check for any unexpected signals, which may indicate impurities. The relative
integration of impurity peaks allows for a semi-quantitative assessment of purity.
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Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed. While a specific
Safety Data Sheet (SDS) for this exact isomer is not readily available, data from analogous
compounds provide general guidance.

o Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab
coat, and chemical-resistant gloves.[12]

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust or vapors. Avoid contact with skin and eyes.[12][13]

o Fire Safety: The compound is expected to be combustible. Keep away from heat, sparks,
and open flames.[14]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-
term stability, storage under an inert atmosphere (e.g., nitrogen or argon) and refrigeration is
recommended to prevent degradation of the aldehyde functionality.[12][15]

o First Aid:
o Skin Contact: Immediately wash with plenty of soap and water.[13]
o Eye Contact: Rinse cautiously with water for several minutes.[13]

o Ingestion: Wash out mouth with water and seek immediate medical attention.[12]

Conclusion

3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde is a high-value chemical intermediate with
significant potential in synthetic and medicinal chemistry. Its dual reactive sites at the C-3 and
C-6 positions provide chemists with a powerful platform for creating diverse molecular
architectures. The well-defined reactivity, combined with the biological relevance of the
imidazo[1,2-a]pyridine scaffold, ensures that this compound will remain a critical building block
in the ongoing quest for novel and effective therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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